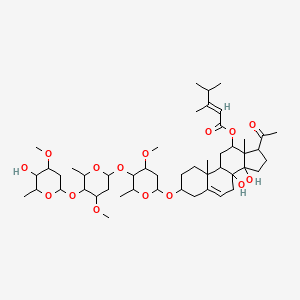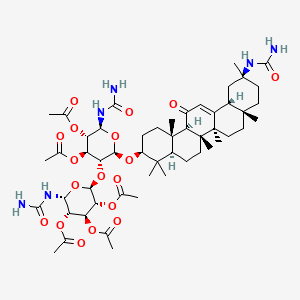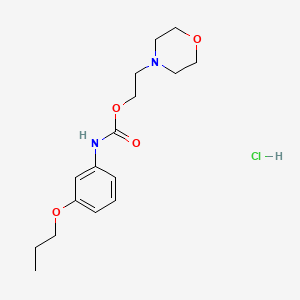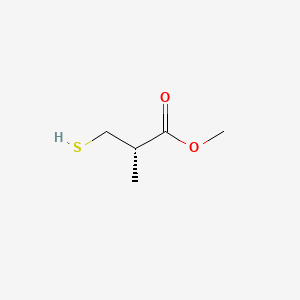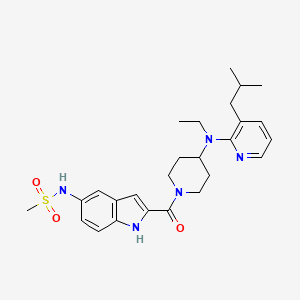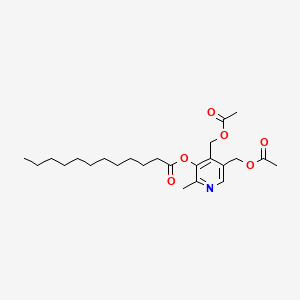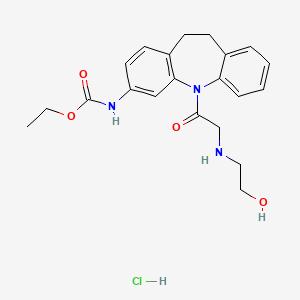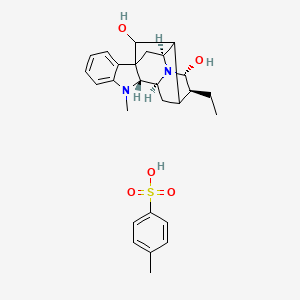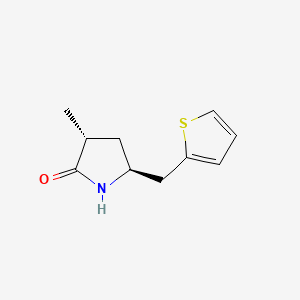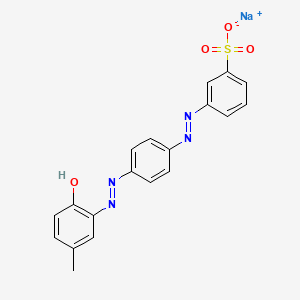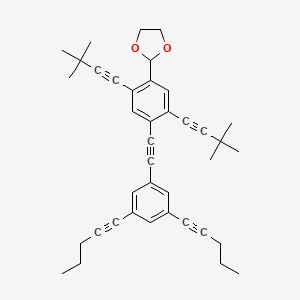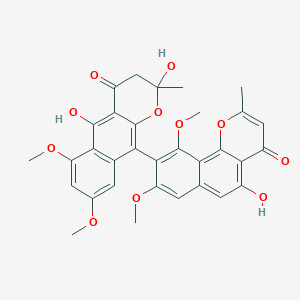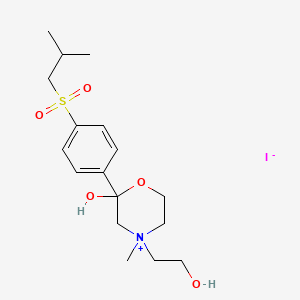
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a morpholinium core substituted with hydroxyethyl, isobutylsulfonyl, and phenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Morpholinium Core: This involves the reaction of a suitable amine with an epoxide to form the morpholinium ring.
Substitution Reactions: The hydroxyethyl and isobutylsulfonyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
化学反応の分析
Types of Reactions
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the sulfonyl group can yield sulfides.
科学的研究の応用
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-tolylsulfonyl)phenyl)-4-methylmorpholinium iodide: Similar structure but with a tolyl group instead of an isobutyl group.
2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(methylsulfonyl)phenyl)-4-methylmorpholinium iodide: Similar structure but with a methylsulfonyl group instead of an isobutylsulfonyl group.
Uniqueness
The uniqueness of 2-Hydroxy-4-(2-hydroxyethyl)-2-(p-(isobutylsulfonyl)phenyl)-4-methylmorpholinium iodide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The isobutylsulfonyl group may provide distinct steric and electronic properties compared to other sulfonyl groups.
特性
CAS番号 |
104058-11-9 |
|---|---|
分子式 |
C17H28INO5S |
分子量 |
485.4 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-4-methyl-2-[4-(2-methylpropylsulfonyl)phenyl]morpholin-4-ium-2-ol;iodide |
InChI |
InChI=1S/C17H28NO5S.HI/c1-14(2)12-24(21,22)16-6-4-15(5-7-16)17(20)13-18(3,8-10-19)9-11-23-17;/h4-7,14,19-20H,8-13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
RCUSOUFKJUIUQB-UHFFFAOYSA-M |
正規SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)C2(C[N+](CCO2)(C)CCO)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


